Regioisomeric Impact on Polar Surface Area and Hydrogen Bonding
The ortho‑substituted target compound (CAS 919772‑99‑9) and its para analog (CAS 919771‑86‑1) share the same molecular formula and molecular weight (238.24 g/mol); however, the ortho arrangement places the aminoethylcarbamoyl moiety in close proximity to the phenoxyacetic acid group, enabling the formation of a six‑membered intramolecular hydrogen bond that is geometrically impossible for the para isomer. This is quantitatively reflected in the computed polar surface area (PSA) and LogP values: the target compound exhibits a PSA of 101.65 Ų and a LogP of 0.93, identical to the computed values for the para isomer in standard 2D descriptor calculations . The identical computed PSA values indicate that 2D topological descriptors do not capture the three‑dimensional hydrogen‑bonding differences; experimental confirmation of intramolecular hydrogen bonding via NMR or X‑ray crystallography is required to establish true differentiation.
| Evidence Dimension | Computed polar surface area (PSA) and partition coefficient (LogP) |
|---|---|
| Target Compound Data | PSA = 101.65 Ų, LogP = 0.93 |
| Comparator Or Baseline | Para isomer (CAS 919771‑86‑1): PSA = 101.65 Ų, LogP = 0.93 |
| Quantified Difference | No difference in 2D computed descriptors; potential difference in 3D conformational properties not captured by standard in silico tools |
| Conditions | Computed using standard cheminformatics algorithms (ChemSrc database) |
Why This Matters
For procurement decisions where solubility, permeability, or target engagement are critical, reliance solely on 2D descriptors is insufficient; experimental 3D data or receptor-binding assays are needed to distinguish regioisomers.
